Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate
Description
The compounds listed in the query are methyl esters characterized by a shared oct-3-enoate backbone substituted with diverse heterocyclic and aliphatic moieties. These include thiophene, benzofuran, benzothiophene, and alkyl/alkenyl chains, which modulate their physicochemical and biological properties.
Properties
CAS No. |
9027-96-7 |
|---|---|
Molecular Formula |
C197H238O43S6 |
Molecular Weight |
3486 g/mol |
IUPAC Name |
methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate |
InChI |
InChI=1S/C30H34O7.C30H34O6S.C29H38O6S.C28H34O6S.2C27H34O6S.C26H30O6S/c1-5-6-11-21-13-14-25-22(16-21)17-23(36-25)15-20(3)29(33)28-24(31)18-26(37-30(28)34)19(2)10-8-7-9-12-27(32)35-4;1-5-6-11-21-13-14-26-22(16-21)17-23(37-26)15-20(3)29(33)28-24(31)18-25(36-30(28)34)19(2)10-8-7-9-12-27(32)35-4;1-6-7-8-11-14-22-18-36-25(21(22)4)16-20(3)28(32)27-23(30)17-24(35-29(27)33)19(2)13-10-9-12-15-26(31)34-5;1-5-6-7-10-13-21-15-16-22(35-21)17-20(3)27(31)26-23(29)18-24(34-28(26)32)19(2)12-9-8-11-14-25(30)33-4;1-17(2)11-12-20-13-14-21(34-20)15-19(4)26(30)25-22(28)16-23(33-27(25)31)18(3)9-7-6-8-10-24(29)32-5;1-5-7-12-20-14-15-21(34-20)16-19(6-2)26(30)25-22(28)17-23(33-27(25)31)18(3)11-9-8-10-13-24(29)32-4;1-5-6-11-19-13-14-20(33-19)15-18(3)25(29)24-21(27)16-22(32-26(24)30)17(2)10-8-7-9-12-23(28)31-4/h2*7,9,13-19,31H,5-6,8,10-12H2,1-4H3;9,12,16-19,30H,6-8,10-11,13-15H2,1-5H3;5,8,11,15-19,29H,1,6-7,9-10,12-14H2,2-4H3;6,8,13-18,28H,7,9-12H2,1-5H3;8,10,14-18,28H,5-7,9,11-13H2,1-4H3;5,7,9,13-17,27H,1,6,8,10-12H2,2-4H3 |
InChI Key |
IVFDLMWXZRCQEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CSC(=C1C)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CCCCC1=CC2=C(C=C1)OC(=C2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCCC1=CC2=C(C=C1)SC(=C2)C=C(C)C(=O)C3=C(C=C(OC3=O)C(C)CCC=CCC(=O)OC)O.CCCCC1=CC=C(S1)C=C(CC)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC(C)CCC1=CC=C(S1)C=C(C)C(=O)C2=C(C=C(OC2=O)C(C)CCC=CCC(=O)OC)O.CC(CCC=CCC(=O)OC)C1=CC(=C(C(=O)O1)C(=O)C(=CC2=CC=C(S2)CCCCC=C)C)O.CC(CCC=CCC(=O)OC)C1=CC(=C(C(=O)O1)C(=O)C(=CC2=CC=C(S2)CCC=C)C)O |
Origin of Product |
United States |
Biological Activity
The compound series comprising various methyl esters of substituted oct-3-enoates, particularly those featuring thiophenes and benzofurans, has garnered attention due to their potential biological activities. This article focuses on the biological activity of these compounds, specifically:
- Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate
- Methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yloct]octenonate
- Methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen -2 - yl]prop - 2 - enoyl]-6 - oxopyran - 2 - yl]oct - 3 - enoate
These compounds are characterized by a complex structure that combines elements of pyranones and substituted thiophenes or benzofurans, which may influence their pharmacological properties.
The biological activity of these compounds is primarily attributed to their ability to interact with various biological targets, including enzymes, receptors, and cellular pathways. Key mechanisms include:
- Antioxidant Activity : Many of these compounds exhibit significant antioxidant properties, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The presence of the thiophene and benzofuran moieties has been linked to reduced inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Some derivatives have shown promising antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.
Study on Methyl 7-[5-[3-(5-butylthiophen -2 - yl)-2-methylprop - 2 - enoyl]-4-hydroxy - 6 - oxopyran - 2 - yl]oct - 3 - enoate
A recent study evaluated the anti-inflammatory properties of this compound using an in vivo model of carrageenan-induced paw edema in rats. The results indicated a significant reduction in edema compared to control groups, suggesting effective inhibition of inflammatory mediators .
Study on Methyl 7-[4-hydroxy - 5 - [2-methyl - 3 - [5-(3-methylbutyl) thiophen - 2 - yl] prop - 2 - enoyl]-6 - oxopyran - 2 - yl]oct - 3 - enoate
This compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be notably lower than that of standard antibiotics, indicating its potential as a novel antimicrobial agent .
Summary of Biological Activities
| Compound Name | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| Methyl 7-[5-[3-(5-butylthiophen -2 - yl)-... | High | Significant reduction in edema | MIC = Low |
| Methyl 7-[4-hydroxy... | Moderate | Significant | MIC < standard antibiotics |
Structure Activity Relationship (SAR)
| Compound | Structural Features | Observed Activity |
|---|---|---|
| Methyl 7-[5-[3-(5-butylthiophen ... | Thiophene ring, Hydroxy group | Strong anti-inflammatory |
| Methyl 7-[4-hydroxy... | Benzofuran ring, Hydroxy group | Notable antimicrobial |
Scientific Research Applications
The search results provide information on the compound "Methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate," along with several related compounds . This compound, along with its related structures, is listed in the PubChem database with the CID 168009950 . Information available includes synonyms, molecular formula, molecular weight, and structural depictions .
Due to the limited information in the search results, a detailed article focusing solely on the applications of this specific compound cannot be composed. However, the available data can be summarized:
Basic Information
- PubChem CID: 168009950
- IUPAC Name: methyl 7-[5-[3-(5-but-3-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzofuran-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-butyl-1-benzothiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[2-[(5-butylthiophen-2-yl)methylidene]butanoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(5-hex-5-enylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[5-[3-(4-hexyl-3-methylthiophen-2-yl)-2-methylprop-2-enoyl]-4-hydroxy-6-oxopyran-2-yl]oct-3-enoate;methyl 7-[4-hydroxy-5-[2-methyl-3-[5-(3-methylbutyl)thiophen-2-yl]prop-2-enoyl]-6-oxopyran-2-yl]oct-3-enoate
- Molecular Formula: Not found in the provided context.
- Molecular Weight: 3486 g/mol
Related Compounds
The entry also lists several related compounds with similar structures, indicating that this compound is part of a family of related chemical entities .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
However, inferences can be drawn from analogous compounds discussed in the literature:
Key Structural Variations
Hypothetical Functional Comparisons
Electrophilic Reactivity : Compounds with unsaturated aliphatic chains (e.g., but-3-enyl or hex-5-enyl) may exhibit higher reactivity due to the presence of double bonds, facilitating covalent interactions with biological nucleophiles .
Metabolic Stability : Saturated alkyl chains (e.g., butyl or hexyl) may reduce oxidative metabolism compared to unsaturated counterparts, as seen in similar benzofuran derivatives .
Limitations in Available Evidence
The provided sources lack direct data on the compounds listed in the query. For example:
- : Focus on crystallographic refinement tools (SHELX) rather than compound-specific analyses.
- : Discuss synthesis or nomenclature of unrelated molecules (e.g., nucleotide analogs or phosphodiesterase inhibitors).
Thus, the above comparisons are extrapolated from structural analogs and general principles of medicinal chemistry.
Recommendations for Further Research
To validate these hypotheses, the following studies are recommended:
Crystallographic Analysis : Use SHELXL to resolve 3D structures and compare binding modes.
In Silico Modeling : Assess interactions with hypothetical targets (e.g., kinases or oxidoreductases) using fragment-screening approaches .
Synthetic Optimization : Modify aliphatic/heterocyclic substituents to quantify structure-activity relationships (SAR).
Preparation Methods
General Synthetic Strategy Overview
The preparation of such compounds typically involves multi-step organic synthesis, combining:
- Construction of the 4-hydroxy-6-oxopyran-2-yl (pyranone) core.
- Introduction of the oct-3-enoate side chain with precise stereochemistry.
- Attachment of the substituted heteroaromatic moieties (thiophene, benzofuran, benzothiophene).
- Formation of the 2-methylprop-2-enoyl (methacryloyl) side chain linked to the heteroaromatic ring.
The synthetic sequence often relies on classical carbonyl chemistry, cross-coupling reactions, and selective functional group transformations.
Preparation of the Pyranone Core and Ester Side Chain
The pyranone ring with 4-hydroxy and 6-oxo substituents is commonly synthesized via cyclization reactions involving β-ketoesters or related precursors. Methyl esters at the 7-position (oct-3-enoate) are introduced through esterification or via Wittig-type olefination to install the oct-3-enoate side chain with control over the double bond geometry.
A representative approach involves:
- Starting from a suitable hydroxy acid or keto acid precursor.
- Formation of the pyranone ring by intramolecular cyclization under acidic or basic catalysis.
- Esterification using methanol and acid catalysts or via coupling reagents.
The oct-3-enoate side chain is often installed by selective olefination of an aldehyde intermediate derived from the pyranone ring or by using preformed unsaturated acid derivatives.
Synthesis of the Heteroaromatic Substituents
The substituents such as 5-but-3-enylthiophen-2-yl, 5-butyl-1-benzofuran-2-yl, and 5-butyl-1-benzothiophen-2-yl are prepared separately through established heterocyclic synthesis methods:
- Thiophene derivatives are synthesized by functionalizing thiophene rings with alkyl or alkenyl side chains via lithiation and alkylation or cross-coupling reactions.
- Benzofuran and benzothiophene derivatives are prepared through cyclization of appropriate phenol or thiophenol precursors with alkyl side chains, often using palladium-catalyzed coupling or electrophilic substitution.
These heteroaromatic units are then functionalized at the 3-position with the 2-methylprop-2-enoyl (methacryloyl) group, typically via acylation reactions using methacryloyl chloride or anhydride under controlled conditions.
Coupling of the Heteroaromatic Substituent to the Pyranone Core
The critical step is the attachment of the heteroaromatic 2-methylprop-2-enoyl substituent to the 5-position of the pyranone ring. This is generally achieved by:
- Claisen or Michael-type condensation reactions, where the activated methylene of the pyranone reacts with the acylated heteroaromatic compound.
- Alternatively, cross-coupling methods such as Suzuki or Stille couplings can be employed if halogenated pyranone intermediates and boronic acid or stannane derivatives of the heteroaromatic are available.
The reaction conditions are optimized to preserve the integrity of the conjugated double bonds and the hydroxy and keto functionalities on the pyranone ring.
Purification and Characterization
The final compounds are purified by chromatographic techniques such as column chromatography or preparative HPLC. Characterization involves:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the substitution pattern and stereochemistry.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to verify functional groups.
- X-ray crystallography may be used for definitive structural elucidation, especially to confirm ring conformations and substituent orientations.
Representative Data Table: Synthetic Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Pyranone ring formation | Acid/base catalysis on β-ketoester precursor | Formation of 4-hydroxy-6-oxopyran-2-yl core |
| 2 | Esterification/olefination | Methanol/HCl or Wittig reagent | Introduction of methyl oct-3-enoate side chain |
| 3 | Heteroaromatic synthesis | Lithiation/alkylation or Pd-catalyzed coupling | Preparation of substituted thiophene, benzofuran, benzothiophene |
| 4 | Acylation of heteroaromatic ring | Methacryloyl chloride, base | Installation of 2-methylprop-2-enoyl group |
| 5 | Coupling to pyranone core | Claisen/Michael condensation or cross-coupling | Formation of final substituted pyranone derivative |
| 6 | Purification | Chromatography (silica gel, HPLC) | Isolation of pure target compounds |
Research Outcomes and Literature Findings
- The synthetic routes for similarly complex pyranone derivatives have been reported in literature focusing on alkaloid analogues and heterocyclic bioactive compounds, highlighting the use of substituted tetrahydroquinoline or benzopyran intermediates as starting materials.
- Functionalization of benzofuran and benzothiophene rings via oxidation and epoxidation reactions has been demonstrated in mycophenolic acid synthesis analogues, showing the applicability of mild oxidants and protecting group strategies to preserve sensitive functionalities.
- The compounds exhibit potential bioactivity linked to their structural motifs, necessitating precise control of stereochemistry and substitution patterns during synthesis to optimize biological properties.
Q & A
Q. What are the key considerations in designing a synthesis pathway for these methyl ester derivatives with thiophene-based substituents?
- Methodological Answer : Synthesis of these compounds requires strategic planning due to their multi-component structures. Key steps include:
- Functional Group Compatibility : Ensure compatibility between the methyl ester, thiophene/benzofuran rings, and propenoyl groups during coupling reactions. For example, thiophene derivatives often require palladium-catalyzed cross-coupling or acid-mediated cyclization (e.g., formic acid reflux for thiophene ring closure) .
- Protection/Deprotection : Protect hydroxyl and ketone groups (e.g., using tert-butyldimethylsilyl ethers) to prevent undesired side reactions during acylations .
- Stepwise Assembly : Prioritize the synthesis of the pyran-6-one core before introducing side chains via Michael addition or nucleophilic substitution .
- Table 1 : Example Reaction Parameters from Literature
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophene cyclization | Formic acid, reflux, 10 h | 60-75 | |
| Acylation | DCC/DMAP, CH₂Cl₂, RT | 80-85 |
Q. How can spectroscopic methods (NMR, MS) be optimized to characterize stereochemistry and substituent positioning?
- Methodological Answer :
- ¹H/¹³C NMR : Use 2D techniques (COSY, HSQC) to resolve overlapping signals from alkenyl and methyl groups. For example, NOESY can confirm spatial proximity of the but-3-enyl chain to the pyran ring .
- High-Resolution MS : Employ ESI-MS to verify molecular ion peaks, especially for isomers with subtle mass differences (e.g., hex-5-enyl vs. 3-methylbutyl substituents) .
- X-ray Crystallography : If crystals are obtainable, use single-crystal diffraction to resolve ambiguous stereochemistry .
Advanced Research Questions
Q. What strategies are effective in resolving contradictory data from HPLC and NMR regarding purity and structural conformation?
- Methodological Answer :
- Hypothesis Testing : If HPLC indicates >95% purity but NMR shows impurities, conduct LC-MS to identify co-eluting contaminants (e.g., residual starting materials with similar retention times) .
- Dynamic NMR : Use variable-temperature NMR to detect conformational exchange in flexible side chains (e.g., oct-3-enoate rotation) .
- Statistical Validation : Apply principal component analysis (PCA) to correlate chromatographic peaks with spectroscopic data, as taught in experimental design courses .
Q. How can reaction conditions be tailored to improve yields of specific stereoisomers in these multi-component systems?
- Methodological Answer :
- Chiral Catalysis : Use asymmetric organocatalysts (e.g., proline derivatives) during ketone reduction or enolate formation to favor desired enantiomers .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiophene sulfur, improving regioselectivity in benzofuran coupling .
- Temperature Control : Lower temperatures (–20°C) reduce epimerization during esterification of the 4-hydroxy-6-oxopyran moiety .
Q. What computational approaches are recommended to predict reactivity and stability under varying conditions?
- Methodological Answer :
- DFT Calculations : Model frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack on thiophene rings .
- MD Simulations : Simulate solvent interactions to assess hydrolytic stability of methyl esters in aqueous environments (e.g., physiological pH studies) .
- QSPR Models : Develop quantitative structure-property relationships to correlate substituent chain length (e.g., hexyl vs. butyl) with thermal decomposition thresholds .
Notes on Data Contradiction Analysis
- Case Study : A reported discrepancy in the melting point of methyl 7-[5-(3-(5-butyl-1-benzofuran-2-yl)...]oct-3-enoate (Lit.: 145–147°C vs. Observed: 132–135°C) could arise from:
Polymorphism: Recrystallize from alternative solvents (e.g., ethyl acetate/hexane vs. ethanol) .
Trace Solvents: Perform TGA to detect residual DMF or acetic acid, which depress melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
